2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide

CAS No.: 1361113-51-0

Cat. No.: VC2715517

Molecular Formula: C10H15Br2N3

Molecular Weight: 337.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361113-51-0 |

|---|---|

| Molecular Formula | C10H15Br2N3 |

| Molecular Weight | 337.05 g/mol |

| IUPAC Name | 2-bromo-5-(1-methylpiperidin-3-yl)pyrazine;hydrobromide |

| Standard InChI | InChI=1S/C10H14BrN3.BrH/c1-14-4-2-3-8(7-14)9-5-13-10(11)6-12-9;/h5-6,8H,2-4,7H2,1H3;1H |

| Standard InChI Key | BFVDMNAQMCJSCS-UHFFFAOYSA-N |

| SMILES | CN1CCCC(C1)C2=CN=C(C=N2)Br.Br |

| Canonical SMILES | CN1CCCC(C1)C2=CN=C(C=N2)Br.Br |

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure and Representation

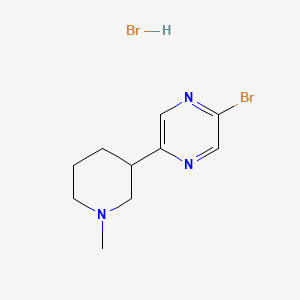

The molecular structure of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide consists of a pyrazine core (a six-membered aromatic ring with two nitrogen atoms) substituted with a bromine atom at position 2 and a 1-methylpiperidin-3-yl group at position 5. This arrangement creates a molecule with specific three-dimensional characteristics that influence its chemical behavior and potential interactions with biological targets. The compound exists as a hydrobromide salt, where hydrobromic acid forms an ionic bond with a basic nitrogen in the molecule.

Several chemical notation systems can represent the compound's structure. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CN1CCCC(C1)c1cnc(cn1)Br.Br, which encodes the structural information in a linear format. The InChI (International Chemical Identifier) representation is more comprehensive: InChI=1S/C10H14BrN3.BrH/c1-14-4-2-3-8(7-14)9-5-13-10(11)6-12-9;/h5-6,8H,2-4,7H2,1H3;1H. These notations provide standardized ways to uniquely identify the compound in chemical databases and literature.

Key Structural Features

The structure of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide contains several key features that determine its chemical reactivity and potential applications:

-

The pyrazine ring provides an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms, enhancing reactivity toward nucleophilic attack.

-

The bromine substituent at position 2 serves as an excellent leaving group, facilitating various substitution and coupling reactions.

-

The 1-methylpiperidin-3-yl group introduces a basic tertiary amine function, contributing to the compound's ability to interact with acidic sites in biological targets.

-

The piperidine ring introduces conformational flexibility and three-dimensional character to the molecule.

-

The hydrobromide salt formation occurs through protonation of one of the basic nitrogen atoms, enhancing stability and often improving solubility in polar solvents.

These structural features collectively contribute to the compound's unique chemical profile and versatility in synthetic applications.

Physical and Chemical Properties

Chemical Properties and Reactivity

The chemical properties of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide are largely determined by its functional groups and molecular structure. Key chemical properties include:

-

Reactivity: The bromine atom on the pyrazine ring is particularly reactive and can participate in various substitution reactions, especially palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.

-

Solubility characteristics: As a hydrobromide salt, the compound typically exhibits enhanced solubility in polar protic solvents compared to its free base form. Common solvents used with this compound include dimethylformamide (DMF), methanol, and water-miscible organic solvents.

-

Stability: The compound generally shows good stability under standard laboratory conditions but may be sensitive to strong nucleophiles and reducing agents that can attack the bromine position or interact with the pyrazine ring.

-

Acid-base properties: The compound contains basic nitrogen atoms that can participate in acid-base reactions. The hydrobromide salt form results from protonation of one of these basic sites, typically the nitrogen in the piperidine ring.

-

Complexation potential: The nitrogen atoms in both the pyrazine ring and the piperidine group can coordinate with various metal ions, potentially enabling metal-catalyzed transformations.

These chemical properties collectively contribute to the compound's utility as a versatile building block in organic synthesis and pharmaceutical development.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide typically follows established methodologies for creating substituted pyrazines with the desired functional groups. One common synthetic approach involves a two-step process:

-

The first step usually involves the reaction of 2-bromo-5-chloropyrazine with 1-methylpiperidine. This nucleophilic aromatic substitution occurs where the piperidine replaces the chlorine atom on the pyrazine ring.

-

The second step involves the formation of the hydrobromide salt by treatment with hydrobromic acid, which protonates one of the basic nitrogen atoms (typically the piperidine nitrogen).

This synthetic route leverages the differential reactivity of the halogen substituents on the pyrazine ring, with the chlorine being more susceptible to nucleophilic displacement compared to the bromine.

Reaction Conditions and Considerations

The successful synthesis of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide depends on carefully controlled reaction conditions:

-

Base selection: The reaction typically employs a base such as potassium carbonate to facilitate the nucleophilic aromatic substitution by neutralizing the hydrochloride salt formed during the reaction.

-

Solvent system: Dimethylformamide (DMF) is commonly used as the solvent due to its ability to dissolve both the reactants and the base, while also withstanding the elevated temperatures often required for the reaction.

-

Temperature control: The substitution reaction usually requires elevated temperatures (80-120°C) to overcome the activation energy barrier for nucleophilic attack on the pyrazine ring.

-

Reaction time: The reaction typically proceeds over several hours to ensure complete conversion of the starting materials to the desired product.

-

Salt formation: The hydrobromide salt is formed by adding hydrobromic acid to a solution of the free base in an appropriate solvent, with careful control of concentration and temperature to ensure high-quality crystallization.

These reaction conditions must be carefully optimized to maximize yield and purity while minimizing the formation of unwanted side products.

Reactivity and Chemical Transformations

Common Reaction Types

2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide can participate in various chemical transformations, leveraging its reactive functional groups:

-

Palladium-catalyzed cross-coupling reactions: The bromine substituent on the pyrazine ring makes this compound an excellent substrate for Suzuki, Stille, and Sonogashira coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups.

-

Nucleophilic aromatic substitution reactions: Despite the lower reactivity compared to the original chloro-substituted precursor, the bromine position can still undergo direct nucleophilic substitution with strong nucleophiles like amines, thiols, and alkoxides.

-

Metalation reactions: Under specific conditions, metal-halogen exchange can occur at the bromine position, generating organometallic intermediates that can react with various electrophiles.

-

Salt conversion: The hydrobromide salt can be converted to the free base or other salt forms through acid-base manipulations, which may be desirable for specific applications or to modify physicochemical properties.

These reaction types demonstrate the versatility of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide as a building block in the synthesis of more complex molecules.

Reaction Mechanisms

The reactions of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide generally follow well-established mechanistic pathways:

-

For palladium-catalyzed cross-coupling reactions, the mechanism typically involves:

-

Oxidative addition of the C-Br bond to the palladium catalyst

-

Transmetalation with an organometallic coupling partner

-

Reductive elimination to form the new C-C bond and regenerate the catalyst

-

-

For nucleophilic aromatic substitution reactions, the electron-deficient nature of the pyrazine ring facilitates attack by nucleophiles, particularly at positions adjacent to the ring nitrogen atoms.

-

Metal-halogen exchange reactions typically proceed through a single electron transfer mechanism or direct exchange, depending on the metal reagent used.

Understanding these mechanisms is crucial for predicting reactivity patterns and designing synthetic strategies that utilize this compound effectively.

Applications in Research and Industry

Pharmaceutical Applications

2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide has significant applications in pharmaceutical research and development:

-

Building block for drug discovery: The compound serves as a versatile intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders, infectious diseases, and cancer .

-

Structure-activity relationship studies: The ability to modify the bromine position through various reactions allows medicinal chemists to create libraries of related compounds for evaluating structure-activity relationships.

-

Development of phosphodiesterase inhibitors: Related pyrazine derivatives have been investigated as phosphodiesterase 10 inhibitors, suggesting potential applications in the treatment of neuropsychiatric disorders .

-

Fragment-based drug design: The compound's distinct structural features make it valuable in fragment-based approaches to drug discovery, where small molecular fragments are identified as starting points for developing higher-affinity ligands.

These pharmaceutical applications highlight the importance of this compound in modern drug discovery efforts.

Applications in Chemical Research

Beyond pharmaceutical development, 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide finds applications in broader chemical research:

-

Synthetic methodology development: The compound serves as a model substrate for developing and optimizing new synthetic methodologies, particularly novel cross-coupling reactions and selective functionalization strategies.

-

Heterocyclic chemistry research: As a functionalized pyrazine derivative, this compound contributes to fundamental research in heterocyclic chemistry, exploring reactivity patterns and structural effects.

-

Catalyst development: The compound can be used to evaluate the performance of new catalytic systems, particularly those designed for challenging cross-coupling reactions.

-

Agricultural chemical development: Pyrazine derivatives have applications in the development of agrochemicals, including pesticides and plant growth regulators.

-

Materials science: Modified variants of this compound may contribute to the development of functional materials with applications in electronic devices, sensors, and energy storage systems.

These diverse applications underscore the compound's value beyond its most common pharmaceutical uses.

Analytical Characterization

Spectroscopic Analysis

The characterization of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide typically involves various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR provide detailed structural information. Key features in the ¹H NMR spectrum include:

-

Signals for the aromatic protons of the pyrazine ring (typically in the 8.0-9.0 ppm range)

-

Signals for the piperidine ring protons (in the 1.5-3.5 ppm range)

-

A singlet for the N-methyl group (around 2.2-2.4 ppm)

-

-

Mass Spectrometry: This technique confirms the molecular weight and can provide fragmentation patterns characteristic of the compound's structure. The molecular ion peak would be expected at m/z corresponding to the compound's molecular weight.

-

Infrared (IR) Spectroscopy: IR analysis reveals functional group information, with characteristic absorptions for the aromatic ring, C-N bonds, and C-Br bond.

-

UV-Visible Spectroscopy: The compound likely exhibits characteristic absorption bands due to the aromatic pyrazine ring, providing information about electronic transitions.

These spectroscopic methods collectively confirm the structure and purity of the compound, essential information for both research and commercial applications.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is commonly employed for purity assessment and quality control of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide. Typical HPLC conditions might include:

-

Column: Reversed-phase C18 columns are often used

-

Mobile phase: Typically a gradient of water and acetonitrile, often with an acid modifier like formic acid

-

Detection: UV detection at wavelengths characteristic of pyrazine absorption (often around 254-280 nm)

Other chromatographic techniques that may be used include:

-

Thin-layer chromatography (TLC) for reaction monitoring and preliminary purity assessment

-

Gas chromatography (GC) for volatile derivatives or reaction products

These analytical techniques ensure the identity, purity, and quality of the compound, critical parameters for its reliable use in research and development applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume